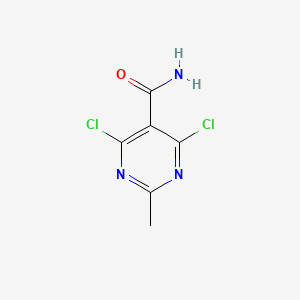

4,6-Dichloro-2-methylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

1196155-60-8 |

|---|---|

Molecular Formula |

C6H5Cl2N3O |

Molecular Weight |

206.03 g/mol |

IUPAC Name |

4,6-dichloro-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C6H5Cl2N3O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3,(H2,9,12) |

InChI Key |

FRYYNJGCIJDRDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carboxamide typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement with amines, alcohols, and thiols.

Key Reagents and Conditions

| Reagent | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Product Yield (%) | Source |

|---|---|---|---|---|---|---|

| Ammonia | Isopropanol | None | 150 | 16 | >90 | |

| Piperazine | n-Propanol | None | 115–120 | 3–4 | 85–90 | |

| Sodium t-butoxide | THF | Sodium t-butoxide | 25–30 | 1.5–2 | 95 |

-

Mechanistic Insight : Substitution at position 4 is favored due to steric and electronic factors, while position 6 exhibits lower reactivity under mild conditions .

-

Notable Application : Reaction with N-2-(hydroxyethyl)piperazine yields Dasatinib, a tyrosine kinase inhibitor .

Condensation Reactions

The compound participates in condensation with aldehydes, ketones, or heterocyclic amines to form fused-ring systems.

Example Reaction with 1-Acetyl-2-imidazolin-2-one

-

Mechanism : Proceeds via esterification-addition-elimination rather than direct nucleophilic attack .

Amidation and Coupling Reactions

The carboxamide group enables coupling with carboxylic acids or amines via activation with reagents like thionyl chloride.

Suzuki-Miyaura Cross-Coupling

| Partner Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 80 | 4,6-Diphenyl-2-methylpyrimidine-5-carboxamide | 78 |

-

Specificity : The chlorines remain intact during coupling, preserving opportunities for further derivatization .

Stability Under Acidic/Basic Conditions

Comparative Reactivity with Analogues

| Compound | Reactivity at Position 4 | Reactivity at Position 6 | Carboxamide Stability |

|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | High | Moderate | N/A |

| 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride | Very High | Low | Low |

| 2,4-Dichloro-6-methylpyrimidine-5-carboxamide | Moderate | High | High |

Industrial-Scale Reaction Optimization

-

Chlorination : Use of POCl₃ in DMF at 25–30°C achieves >95% conversion to dichloro intermediates .

-

Amination : Batch processes with ammonia in isopropanol at 150°C for 16 hours yield >90% product with minimal by-products.

This compound’s versatility in nucleophilic substitution and condensation makes it a critical intermediate in kinase inhibitor development and heterocyclic chemistry. Future research should explore its potential in photoredox catalysis and asymmetric synthesis.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

4,6-Dichloro-2-methylpyrimidine-5-carboxamide serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly noted for its role in the production of anticancer drugs such as Dasatinib, which is used to treat chronic myeloid leukemia . The compound's ability to act as a building block for biologically active molecules makes it indispensable in medicinal chemistry.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of 4,6-dichloro-2-methylpyrimidine are utilized in the preparation of antiviral nucleotide derivatives. These derivatives have shown efficacy against various viral infections, highlighting the compound's importance in antiviral drug development .

Agrochemical Applications

Development of Pesticides and Herbicides

The compound is extensively used in the formulation of agrochemicals, particularly pesticides and herbicides. Its application contributes to enhanced crop protection strategies, improving agricultural productivity while minimizing environmental impact. The synthesis of safer and more effective agrochemicals using this compound has been documented in various studies .

Industrial Applications

Production of Dyes and Pigments

this compound is employed as a precursor for synthesizing azo dyes, which are widely used in the textile industry. The use of these dyes has been associated with reduced environmental impact compared to traditional dyeing methods .

Catalyst Development

This compound also finds utility in developing catalysts for various chemical reactions. Its unique chemical properties facilitate the creation of efficient catalysts that enhance reaction rates and selectivity in synthetic processes .

Summary of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer and antiviral drugs | Essential for drug efficacy and safety |

| Agrochemicals | Synthesis of pesticides and herbicides | Increases crop yields and reduces harmful chemicals |

| Dyes and Pigments | Precursor for azo dyes | Environmentally friendly dyeing processes |

| Catalysts | Development of efficient catalysts | Enhances chemical reaction efficiency |

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Chlorine vs. Fluorine at Position 5

- Chlorine (in the target compound) provides moderate electronegativity and stabilizes the aromatic ring via resonance.

Carboxamide vs. Carboxylic Acid at Position 5

Methyl vs. Methylthio at Position 2

- Methyl (target compound) offers steric hindrance and metabolic stability.

- Methylthio (CAS 333388-03-7) increases lipophilicity (LogP +0.5) but is prone to oxidation, forming sulfoxide metabolites .

Biological Activity

4,6-Dichloro-2-methylpyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1196155-60-8

- Molecular Formula : C7H6Cl2N4O

- Molecular Weight : 207.05 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been reported to inhibit various enzymes associated with inflammatory pathways. For instance, it has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response .

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties against a range of pathogens. The presence of chlorine atoms in the structure may enhance the compound's ability to penetrate microbial membranes .

- Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular signaling pathways involved in inflammation and apoptosis, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of pyrimidine derivatives:

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| This compound | Structure | COX-2 Inhibitor | Exhibits significant anti-inflammatory effects |

| Other Pyrimidines | Varies | Varies | Structural modifications can lead to enhanced potency |

The presence of electron-withdrawing groups such as chlorine enhances the anti-inflammatory activity by increasing the compound's lipophilicity and binding affinity to target enzymes .

Case Studies

Several studies have investigated the biological activities of this compound:

-

Anti-inflammatory Studies :

- A study demonstrated that this compound significantly reduced edema in carrageenan-induced paw edema models in rats, indicating strong anti-inflammatory properties .

- The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Efficacy :

- Cancer Research :

Q & A

Q. What are the recommended synthetic routes for 4,6-dichloro-2-methylpyrimidine-5-carboxamide, and what experimental parameters influence yield?

The synthesis of pyrimidine derivatives often involves multi-step reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions is a common method . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance chlorination efficiency.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reactivity.

- Catalysts : Catalytic amounts of amines (e.g., triethylamine) can stabilize intermediates.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) is critical for isolating high-purity products .

Q. How can researchers assess the stability of this compound under different storage conditions?

Stability studies should focus on:

- Solvent compatibility : Avoid dimethyl sulfoxide (DMSO), which can degrade halogenated pyrimidines via nucleophilic substitution or oxidation .

- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) minimizes decomposition.

- Analytical methods : Monitor degradation using HPLC (C18 column, acetonitrile/water mobile phase) or NMR (tracking chloro-substituent signals) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, carboxamide at C5). Chlorine atoms induce deshielding in adjacent protons .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., Cl···N contacts) for structural validation .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 5-carboxamide positions affect biological activity?

Structure-activity relationship (SAR) studies suggest:

- 2-Methyl group : Enhances lipophilicity, improving membrane permeability in enzyme inhibition assays (e.g., thymidine phosphorylase) .

- 5-Carboxamide : Hydrogen-bonding with active-site residues (e.g., in kinases) modulates selectivity. Replacements with esters or nitriles reduce binding affinity .

Methodology : - Molecular docking : Use software like AutoDock to predict binding modes with target proteins.

- In vitro assays : Compare IC₅₀ values against modified analogs in enzyme inhibition studies .

Q. What strategies resolve contradictions in reported reactivity or stability data for halogenated pyrimidines?

Contradictions often arise from solvent effects or impurities. For example:

- Solvent polarity : Reactivity in DMSO vs. acetonitrile may differ due to solvolysis pathways .

- Trace water : Hydrolysis of chloro-substituents can generate hydroxylated byproducts, skewing results .

Resolution : - Replicate experiments under strictly anhydrous conditions.

- Use LC-MS to identify degradation products and quantify purity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- MD simulations : Simulate binding dynamics with proteins (e.g., thymidine phosphorylase) over 100+ ns to assess stability of key interactions (e.g., Cl···π contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.